(2E)-N-benzyl-3-(3-nitrophenyl)-N-(pyridin-2-yl)prop-2-enamide
Description
(E)-N-BENZYL-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a benzyl group, a nitrophenyl group, and a pyridyl group attached to a propenamide backbone
Properties
Molecular Formula |
C21H17N3O3 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(3-nitrophenyl)-N-pyridin-2-ylprop-2-enamide |
InChI |
InChI=1S/C21H17N3O3/c25-21(13-12-17-9-6-10-19(15-17)24(26)27)23(20-11-4-5-14-22-20)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ |
InChI Key |
FSBRDNKHBXQMBX-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-BENZYL-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride.
Attachment of the Nitrophenyl Group: This step can involve a nitration reaction using nitric acid and sulfuric acid.
Incorporation of the Pyridyl Group: This can be done through a coupling reaction using a pyridine derivative and a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-BENZYL-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like sodium hydride and alkyl halides are often used.
Major Products
Oxidation Products: Various nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different substituents replacing the benzyl group.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-BENZYL-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-N-BENZYL-3-(3-NITROPHENYL)-N-(2-PYRIDYL)-2-PROPENAMIDE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-3-(3-nitrophenyl)-2-propenamide: Lacks the pyridyl group.
N-Benzyl-3-(3-nitrophenyl)-N-(4-pyridyl)-2-propenamide: Has a different position for the pyridyl group.
N-Benzyl-3-(4-nitrophenyl)-N-(2-pyridyl)-2-propenamide: Has a different position for the nitro group.
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